molecular formula C11H11BrO B2731514 2-(2-Bromophenyl)-1-cyclopropylethan-1-one CAS No. 952722-66-6

2-(2-Bromophenyl)-1-cyclopropylethan-1-one

Cat. No.: B2731514
CAS No.: 952722-66-6
M. Wt: 239.112
InChI Key: BYVKUXNQXYWCCC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-cyclopropylethan-1-one is an organic compound that features a bromophenyl group attached to a cyclopropyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where a bromophenyl compound reacts with a cyclopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by cyclopropylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1-cyclopropylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Bromophenyl)-1-cyclopropylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the cyclopropyl ethanone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetone: Similar structure but lacks the cyclopropyl group.

    2-(2-Bromophenyl)ethanone: Similar but without the cyclopropyl ring.

    2-Bromophenylcyclopropane: Lacks the ethanone group.

Uniqueness

2-(2-Bromophenyl)-1-cyclopropylethan-1-one is unique due to the combination of the bromophenyl group and the cyclopropyl ethanone moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .

Properties

IUPAC Name

2-(2-bromophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVKUXNQXYWCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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